1-[(4-bromophenyl)methyl]-N-(2-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with significant research applications. Its molecular formula is and has a molecular weight of approximately 462.3 g/mol. The compound is characterized by its unique structure, which includes a dihydropyridine core, a carboxamide functional group, and various aromatic substituents, making it a subject of interest in medicinal chemistry and pharmacology.
The compound is cataloged in chemical databases such as PubChem and BenchChem, which provide detailed information on its properties and synthesis methods. These platforms serve as valuable resources for researchers looking to acquire or study this compound further.
This compound falls under the category of pyridine derivatives, specifically those that exhibit potential biological activity due to their structural features. Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
The synthesis of 1-[(4-bromophenyl)methyl]-N-(2-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves several key steps:
The synthesis may utilize various reagents such as lithium aluminum hydride for reductions and m-chloroperbenzoic acid (mCPBA) for oxidation steps. Reaction conditions typically include controlled temperatures and solvents like dimethyl sulfoxide (DMSO) to facilitate the desired transformations efficiently .
The molecular structure of 1-[(4-bromophenyl)methyl]-N-(2-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be represented using various structural formulas:
InChI=1S/C19H16BrN3O4/c20-14-5-3-13(4-6-14)12-23-11-1-2-17(19(23)25)18(24)22-15-7-9-16(10-8-15)28(21,26)27/h1-11H,12H2,(H,22,24)(H2,21,26,27)
C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)CC3=CC=C(C=C3)Br
These representations highlight the arrangement of atoms and functional groups within the molecule.
The compound has a complexity rating of 759, indicating a relatively intricate molecular design that could influence its reactivity and interaction with biological systems.
The chemical reactivity of 1-[(4-bromophenyl)methyl]-N-(2-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be explored through various types of reactions:
Reactions involving this compound often require specific conditions such as temperature control and appropriate catalysts to ensure high yields and selectivity towards desired products .
The mechanism of action for 1-[(4-bromophenyl)methyl]-N-(2-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide may involve interactions with specific biological targets such as enzymes or receptors.
Studies have indicated that compounds with similar structures exhibit significant biological activities, including anti-inflammatory and anticancer properties .
The physical properties include:
Chemical properties may include:
Relevant data suggests that this compound should be handled with care due to its potential reactivity .
CAS No.: 16871-71-9
CAS No.: 108294-53-7
CAS No.:
CAS No.: 1824353-95-8
CAS No.: 946349-58-2